Cyclopropanecarbonylcarnitine

Descripción

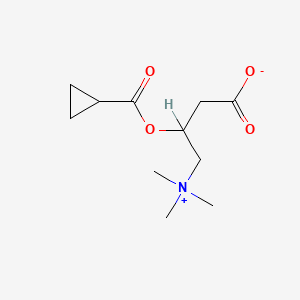

Cyclopropanecarbonylcarnitine is an acylcarnitine derivative in which the acyl group is derived from cyclopropanecarboxylic acid. The cyclopropane ring, a three-membered carbon structure with high ring strain, confers unique chemical reactivity and stability compared to linear or branched acyl chains. This compound is synthesized via a patented method involving the reaction of a cyclopropanecarboxylic acid precursor with an alkali metal borohydride in a solvent, as described in a 2011 patent .

Propiedades

Número CAS |

35067-78-8 |

|---|---|

Fórmula molecular |

C11H19NO4 |

Peso molecular |

229.27 g/mol |

Nombre IUPAC |

3-(cyclopropanecarbonyloxy)-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C11H19NO4/c1-12(2,3)7-9(6-10(13)14)16-11(15)8-4-5-8/h8-9H,4-7H2,1-3H3 |

Clave InChI |

FWHNHCPWHAWOAI-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1CC1 |

SMILES canónico |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1CC1 |

Sinónimos |

cyclopropane-carbonyl-carnitine cyclopropanecarbonylcarnitine cyclopropanecarbonylcarnitine, (R)-isome |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Acylcarnitines are critical for mitochondrial fatty acid transport, with their biochemical roles influenced by the structure of their acyl groups. Below, Cyclopropanecarbonylcarnitine is compared to structurally related acylcarnitines, focusing on key parameters:

Table 1: Structural and Functional Comparison of Selected Acylcarnitines

Key Differences and Implications

Structural Uniqueness: this compound’s cyclopropane ring introduces steric hindrance and electronic effects absent in linear chains (e.g., C3, C4). Compared to unsaturated analogs like tiglylcarnitine (C5:1), the cyclopropane group lacks π-bonds but retains rigidity, which could mimic enzyme-substrate interactions in metabolic pathways.

Metabolic Relevance: Propionylcarnitine (C3) is a well-established biomarker for propionic acidemia, with HMDB ID HMDB0000824 and reproducible clinical correlations . The cyclopropane moiety is resistant to β-oxidation due to its ring structure, unlike straight-chain acylcarnitines (e.g., C4, C5), which are readily metabolized. This property could lead to accumulation in metabolic disorders or serve as a stable probe for enzyme studies.

However, its solubility in aqueous biological fluids may be reduced compared to hydroxylated derivatives like C4-OH .

Research and Clinical Utility: While propionylcarnitine (C3) has documented associations with dietary exposures and microbiota interactions , this compound’s applications are primarily synthetic, as evidenced by its patented production method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.